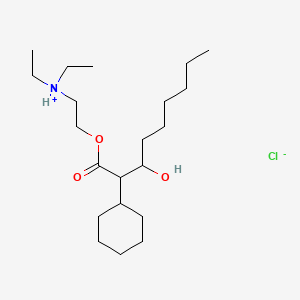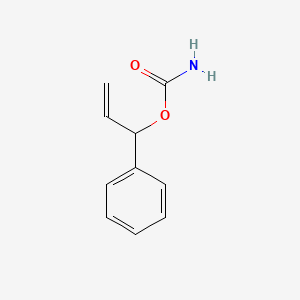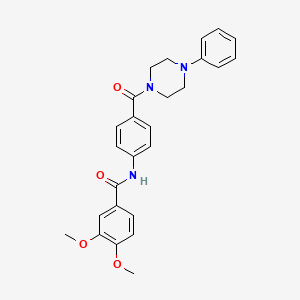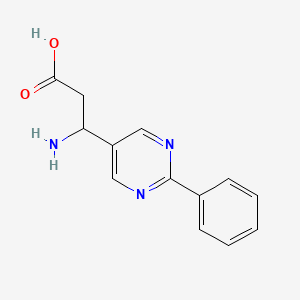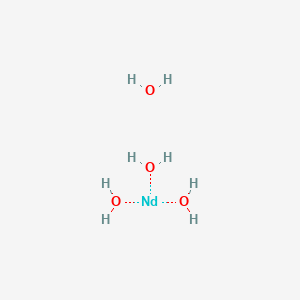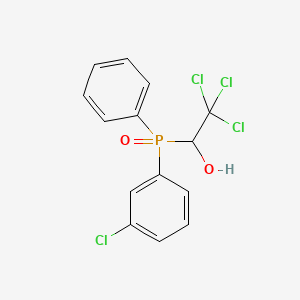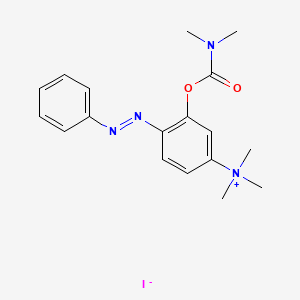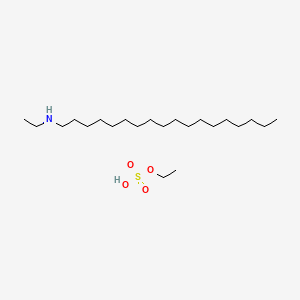
Hydrazinecarboxaldehyde, 2-(1,3,4-thiadiazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxaldehyde, 2-(1,3,4-thiadiazol-2-yl)- is a chemical compound with the molecular formula C3H4N4OS. It belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives, including Hydrazinecarboxaldehyde, 2-(1,3,4-thiadiazol-2-yl)-, typically involves the reaction of hydrazonoyl halides with various reagents. One common method is the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxaldehyde, 2-(1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Halogens, alkylating agents; reactions often conducted under reflux conditions in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted thiadiazole compounds .
Scientific Research Applications
Hydrazinecarboxaldehyde, 2-(1,3,4-thiadiazol-2-yl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Hydrazinecarboxaldehyde, 2-(1,3,4-thiadiazol-2-yl)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms . In cancer cells, it may induce apoptosis by activating caspase enzymes and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-thiadiazol-2-amine: Known for its antimicrobial and antifungal activities.
1,2,4-Thiadiazole derivatives: Exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
Hydrazinecarboxaldehyde, 2-(1,3,4-thiadiazol-2-yl)- is unique due to its specific structural features and the presence of both hydrazine and thiadiazole moieties, which contribute to its diverse reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C3H4N4OS |
|---|---|
Molecular Weight |
144.16 g/mol |
IUPAC Name |
N-(1,3,4-thiadiazol-2-ylamino)formamide |
InChI |
InChI=1S/C3H4N4OS/c8-1-4-6-3-7-5-2-9-3/h1-2H,(H,4,8)(H,6,7) |
InChI Key |
RZQINLMJYQSBPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)NNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


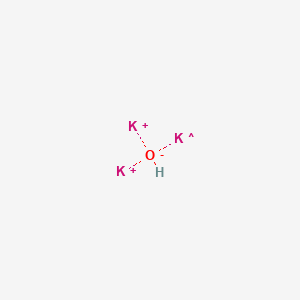

![(6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13783078.png)

